N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Description
N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound featuring a difluoromethyl group attached to an azetidine ring
Properties
IUPAC Name |
N-[2-[3-(difluoromethyl)azetidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O3S/c1-11(16(2,14)15)5-7(13)12-3-6(4-12)8(9)10/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQZVFTAOCBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CC(C1)C(F)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Azetidine Precursors
Azetidine rings bearing leaving groups (e.g., bromine at the 3-position) undergo nucleophilic substitution with difluoromethylating agents. For instance, reacting 3-bromoazetidine with sodium difluoromethanesulfinate (HCF₂SO₂Na) in dimethylformamide (DMF) at 80°C under nitrogen yields 3-(difluoromethyl)azetidine with moderate efficiency (45–60% yield). The reaction’s success hinges on the careful exclusion of moisture to prevent hydrolysis of the azetidine ring.
Cyclization of Diamine Precursors
Alternative routes involve cyclizing γ-amino alcohols or diamines. A notable method from [Result 5] employs Burgess reagent (methyl N-(triethylammonium sulfonyl)carbamate) to induce ring closure of 3-(difluoromethyl)-1,3-diaminopropane. This exothermic reaction proceeds in tetrahydrofuran (THF) at 0°C, yielding the azetidine ring in 68% purity after aqueous workup.
Preparation of the Ethyl Ketone Sulfonamide Intermediate
The 2-oxoethyl linker bearing the N-methylmethanesulfonamide group is synthesized through sequential alkylation and oxidation steps:
Alkylation of N-Methylmethanesulfonamide
N-Methylmethanesulfonamide reacts with bromoacetyl bromide in dichloromethane (DCM) under basic conditions (triethylamine, 0°C) to form 2-bromo-N-(methylsulfonyl)acetamide. Substitution occurs regioselectively at the bromine site, with yields exceeding 80% after recrystallization from ethyl acetate.
Oxidation to the Ketone
The bromoacetamide intermediate undergoes oxidation using Jones reagent (CrO₃ in H₂SO₄) to yield 2-oxo-N-(methylsulfonyl)acetamide. This step requires precise temperature control (0–5°C) to prevent over-oxidation, achieving 70% isolated yield.
Coupling of Azetidine and Sulfonamide Moieties
Forming the amide bond between the azetidine nitrogen and the ethyl ketone sulfonamide is the critical convergence step. Two validated methods emerge:
Mitsunobu Reaction
Adapting methodologies from [Result 5], the Mitsunobu reaction couples 3-(difluoromethyl)azetidine with 2-hydroxy-N-(methylsulfonyl)acetamide using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in toluene. Key considerations include:
- Solvent Choice : Toluene minimizes side reactions compared to THF.
- Temperature : Reactions proceed optimally at 50°C for 4 hours, yielding 65–75% of the coupled product.
- Workup : Sequential extractions with ethyl acetate and water remove phosphine oxides, followed by crystallization from isopropanol to >95% purity.
Activated Amide Coupling
Alternative approaches employ carbodiimide reagents. Treating 2-oxo-N-(methylsulfonyl)acetamide with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activates the carboxylic acid for reaction with 3-(difluoromethyl)azetidine. This method, while efficient (80% yield), necessitates anhydrous conditions and rigorous exclusion of nucleophilic impurities.
Purification and Characterization
Final purification leverages differential solubility:
- Crystallization : Isopropanol-based crystallization at 4°C removes residual triphenylphosphine oxide and unreacted starting materials, achieving >99% purity.
- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves diastereomers if present, though this step is often unnecessary due to the high selectivity of Mitsunobu conditions.
Structural confirmation relies on:
- ¹H NMR : Peaks at δ 4.2–4.5 ppm (azetidine N-CH₂), δ 3.1 ppm (SO₂CH₃), and δ 5.9 ppm (CF₂H).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 295.1 aligns with the calculated molecular weight.
Challenges and Optimization Strategies
Ring Strain in Azetidine Intermediates
The azetidine’s four-membered ring imposes significant strain, complicating nucleophilic substitutions. Strategies to mitigate this include:
Difluoromethyl Group Stability
The electron-withdrawing CF₂H group reduces the azetidine nitrogen’s nucleophilicity. Pre-activation of the amine as its hydrochloride salt before coupling improves reactivity by 20–30%.
Comparative Analysis of Synthetic Routes
| Parameter | Mitsunobu Route | Activated Amide Route |
|---|---|---|
| Yield | 65–75% | 70–80% |
| Purity Post-Workup | >95% | 85–90% |
| Key Advantage | No chromatography needed | Higher scalability |
| Limitation | Phosphine oxide byproducts | Moisture-sensitive reagents |
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and sulfonates are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for probing biological pathways and understanding molecular mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The difluoromethyl group and azetidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(fluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- N-(2-(3-(trifluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- N-(2-(3-(chloromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Uniqueness
N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications in research and industry.
Biological Activity
N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide, commonly referred to as DFMA, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DFMA, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Chemical Formula: C_{11}H_{14}F_2N_2O_3S
- Molecular Weight: 256.27 g/mol
- CAS Number: 2320896-81-7
Structural Features
DFMA features an azetidine ring substituted with a difluoromethyl group and a methanesulfonamide moiety. The combination of these functional groups contributes to its unique biological properties.
The biological activity of DFMA is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in various physiological processes. Preliminary studies suggest that DFMA may exhibit:
- Antimicrobial Activity: In vitro studies indicate that DFMA has potential antimicrobial effects against certain bacterial strains, possibly through inhibition of cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties: Early research shows that DFMA may induce apoptosis in cancer cell lines, potentially through the activation of caspases or modulation of signaling pathways associated with cell survival.
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of DFMA against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial properties.
-
Anticancer Activity
- In a study involving human breast cancer cell lines (MCF-7), DFMA was shown to reduce cell viability by 45% at a concentration of 50 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, supporting the hypothesis that DFMA may trigger programmed cell death.
Pharmacokinetics
Initial pharmacokinetic studies suggest that DFMA has favorable absorption characteristics and an appropriate half-life for therapeutic applications. Further studies are needed to elucidate its metabolism and excretion pathways.
Table: Summary of Biological Activities
Q & A
Q. Basic
- NMR spectroscopy :
- ¹H/¹³C NMR confirms the azetidine ring structure (e.g., δ 3.5–4.0 ppm for azetidine protons) and methylsulfonamide groups (δ 2.8–3.2 ppm).
- ¹⁹F NMR identifies the difluoromethyl group (δ -110 to -120 ppm, split due to J-coupling) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- Infrared spectroscopy (IR) : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) .
How does the difluoromethyl group on the azetidine ring influence the compound’s reactivity and biological activity?
Q. Advanced
- Electronic effects : The electron-withdrawing difluoromethyl group stabilizes the azetidine ring, reducing ring-opening reactions under acidic conditions .
- Biological interactions : Fluorine enhances lipophilicity and metabolic stability, improving membrane permeability. Comparative studies show that difluoromethyl derivatives exhibit higher enzyme inhibition (e.g., kinase targets) than non-fluorinated analogs .
- Synthon utility : The group serves as a hydrogen-bond acceptor, facilitating interactions with catalytic residues in enzymes .
What strategies resolve conflicting data on the compound’s enzyme inhibition efficacy across studies?
Q. Advanced
- Orthogonal assays : Use complementary methods (e.g., fluorescence polarization vs. calorimetry) to verify inhibition mechanisms .
- Structural validation : Co-crystallization or molecular docking studies to confirm binding poses (e.g., interactions with ATP-binding pockets in kinases) .
- Buffer condition standardization : Variability in pH or ionic strength can alter enzymatic activity; ensure consistency across experiments .
How can computational modeling predict target interactions for this compound?
Q. Advanced
- Molecular docking : Tools like AutoDock Vina or Schrödinger simulate binding to targets (e.g., kinases, GPCRs) by evaluating hydrogen bonding, π-π stacking, and hydrophobic interactions .
- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories to analyze conformational changes) .
- QSAR models : Correlate structural features (e.g., difluoromethyl position) with activity to prioritize analogs .
What challenges arise in structure-activity relationship (SAR) studies due to the compound’s structural complexity?
Q. Advanced
- Stereochemical sensitivity : The azetidine ring’s conformation affects binding; minor stereochemical changes can drastically alter activity .
- Synthetic accessibility : Introducing substituents to the azetidine or sulfonamide groups requires multi-step routes, complicating analog libraries .
- Off-target effects : The sulfonamide moiety may bind serum proteins (e.g., albumin), reducing bioavailability and confounding SAR interpretations .
How can HPLC-MS quantify trace impurities in synthesized batches of this compound?
Q. Methodological
- Column selection : Use C18 reverse-phase columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
- Detection : MS/MS in MRM mode enhances sensitivity for low-abundance species (e.g., de-fluorinated byproducts).
- Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ (<0.1%), and precision (%RSD < 2) .
What in vitro models are suitable for evaluating the compound’s anticancer potential?
Q. Pharmacological
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3/7 activation .
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify primary targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
